molecular formula C18H17ClFNO2 B1327239 4'-Chloro-3'-fluoro-2-morpholinomethyl benzophenone CAS No. 898750-65-7

4'-Chloro-3'-fluoro-2-morpholinomethyl benzophenone

Cat. No.: B1327239
CAS No.: 898750-65-7
M. Wt: 333.8 g/mol
InChI Key: AEPHVJMLYFNNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Chloro-3’-fluoro-2-morpholinomethyl benzophenone is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzophenone core substituted with chloro, fluoro, and morpholinomethyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3’-fluoro-2-morpholinomethyl benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction typically uses benzene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents are introduced via halogenation reactions. Chlorination can be achieved using reagents like thionyl chloride, while fluorination may involve the use of fluorinating agents such as hydrogen fluoride or a fluorinating reagent like Selectfluor.

    Morpholinomethylation: The final step involves the introduction of the morpholinomethyl group. This can be accomplished through a nucleophilic substitution reaction where morpholine reacts with a suitable benzophenone derivative under basic conditions.

Industrial Production Methods

Industrial production of 4’-Chloro-3’-fluoro-2-morpholinomethyl benzophenone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-fluoro-2-morpholinomethyl benzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The benzophenone core can undergo oxidation and reduction reactions, altering the oxidation state of the carbonyl group.

    Addition Reactions: The morpholinomethyl group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted benzophenone derivatives, while oxidation and reduction reactions can lead to the formation of corresponding alcohols or ketones.

Scientific Research Applications

4’-Chloro-3’-fluoro-2-morpholinomethyl benzophenone has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-fluoro-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can enhance the compound’s binding affinity to target proteins or enzymes, while the morpholinomethyl group may facilitate its solubility and cellular uptake. The benzophenone core can participate in photochemical reactions, making it useful in photodynamic therapy and other light-activated processes.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Chloro-3’-fluoro-2-methyl benzophenone
  • 4’-Chloro-3’-fluoro-2-ethyl benzophenone
  • 4’-Chloro-3’-fluoro-2-piperidinylmethyl benzophenone

Uniqueness

4’-Chloro-3’-fluoro-2-morpholinomethyl benzophenone is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs.

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO2/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPHVJMLYFNNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643547
Record name (4-Chloro-3-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-65-7
Record name Methanone, (4-chloro-3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.